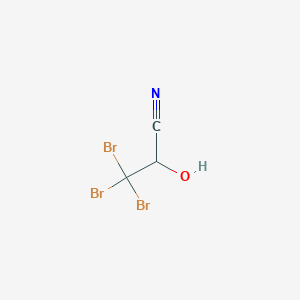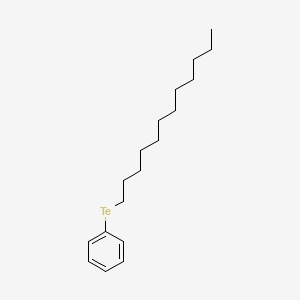
Benzene, (dodecyltelluro)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (dodecyltelluro)- is an organotellurium compound where a dodecyl group is attached to a tellurium atom, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (dodecyltelluro)- typically involves the reaction of dodecyl telluride with a benzene derivative under specific conditions. One common method is the reaction of dodecyl telluride with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene, at elevated temperatures.
Industrial Production Methods: While the industrial production methods for Benzene, (dodecyltelluro)- are not extensively documented, they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.
Types of Reactions:
Oxidation: Benzene, (dodecyltelluro)- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states. Reducing agents such as sodium borohydride are typically used.
Substitution: The benzene ring in Benzene, (dodecyltelluro)- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, often in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Benzene, (dodecyltelluro)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, (dodecyltelluro)- involves its interaction with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions. The compound’s aromatic ring allows it to participate in π-π interactions, further influencing its biological activity. Pathways involved may include oxidative stress induction and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Benzene, (methylsulfanyl)-: Similar structure with a sulfur atom instead of tellurium.
Benzene, (dodecylsulfanyl)-: Similar structure with a sulfur atom and a dodecyl group.
Benzene, (dodecylseleno)-: Similar structure with a selenium atom instead of tellurium.
Uniqueness: Benzene, (dodecyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to sulfur and selenium analogs
Propriétés
Numéro CAS |
75250-42-9 |
|---|---|
Formule moléculaire |
C18H30Te |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
dodecyltellanylbenzene |
InChI |
InChI=1S/C18H30Te/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
Clé InChI |
QHCIMDITGAHIMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



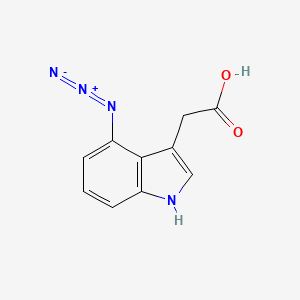

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
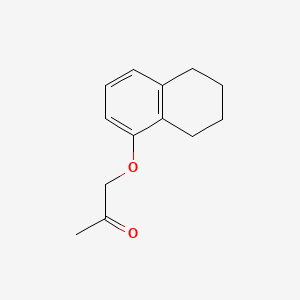
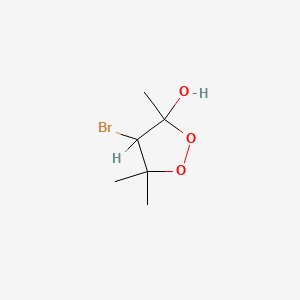
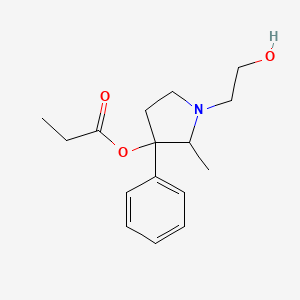
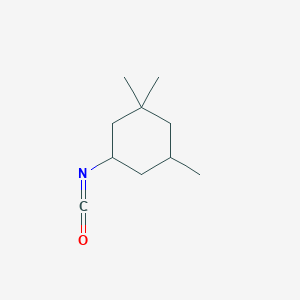
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
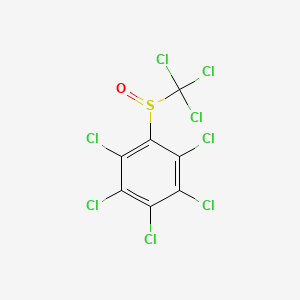
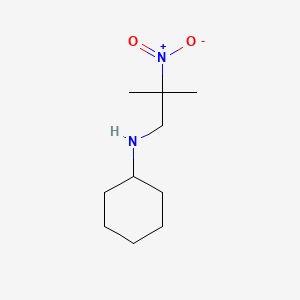
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
